2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde
Description
2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring a dimethylamino group (-N(CH₃)₂) at the ortho position and a trifluoromethyl (-CF₃) group at the para position. This compound combines electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl) substituents, creating a polarized aromatic system that enhances its reactivity in organic synthesis. The aldehyde functional group makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its molecular weight is calculated as 217.18 g/mol (C₁₀H₁₀F₃NO).
Properties
IUPAC Name |
2-(dimethylamino)-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)9-5-8(10(11,12)13)4-3-7(9)6-15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIZJGDITCALNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289084-29-2 | |
| Record name | 2-(dimethylamino)-4-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations:
- Reactions : It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. The dimethylamino group can participate in nucleophilic substitution reactions, leading to a variety of derivatives .
Pharmaceutical Development
The compound's structural features make it a candidate for drug development:
- Biological Activity : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of drug candidates. Its ability to interact with biological targets makes it valuable in designing therapeutics .
Materials Science
In materials science, this compound is utilized in developing new materials with enhanced properties:
- Thermal Stability and Electronic Characteristics : The unique combination of functional groups allows for the creation of materials that exhibit improved thermal stability and electronic properties, which are critical in various applications from electronics to coatings.
Case Study 1: Synthesis of Pharmaceuticals
Research has demonstrated that 2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde can be effectively used in the synthesis of novel pharmaceutical compounds. For instance, its derivatives have shown promising activity against specific biological targets, leading to potential new treatments for diseases such as cancer and infections .
Case Study 2: Organic Reactions
A study highlighted the use of this compound in the Wittig reaction, showcasing its utility as a reagent in kinetic studies for asymmetric synthesis. This application emphasizes its role in advancing synthetic methodologies in organic chemistry .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity; forms alcohols and acids |
| Pharmaceutical Development | Potential drug candidate due to structural features | Enhanced lipophilicity and metabolic stability |
| Materials Science | Development of advanced materials | Improved thermal and electronic properties |
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-(Diethylamino)-2-((4-(trifluoromethyl)phenyl)ethynyl)benzaldehyde (Compound 8a, )
- Structure: Shares a benzaldehyde core with a trifluoromethyl group but replaces the dimethylamino group with diethylamino (-N(C₂H₅)₂) and adds an ethynyl (-C≡C-) linkage to a 4-(trifluoromethyl)phenyl group.
- Synthesis: Prepared via palladium-catalyzed Sonogashira coupling, highlighting the utility of cross-coupling strategies for similar aldehydes .
- The bulkier diethylamino group may reduce nucleophilicity compared to dimethylamino.
| Property | 2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde | Compound 8a |
|---|---|---|
| Amino Group | -N(CH₃)₂ | -N(C₂H₅)₂ |
| Additional Functional Group | None | -C≡C-(4-CF₃-C₆H₄) |
| Molecular Weight | 217.18 g/mol | ~395.3 g/mol (estimated) |
| Key Applications | Organic intermediates | Materials science, conjugated systems |
Dimethylamino-Containing Esters and Methacrylates ()
Ethyl 4-(Dimethylamino)benzoate
- Structure: Features a dimethylamino group at the para position and an ethyl ester (-COOEt).
- Reactivity : Demonstrates higher reactivity in resin cements compared to methacrylate analogs due to superior electron-donating capacity. Achieves a 15–20% higher degree of conversion in photopolymerization .
- Role of Trifluoromethyl : The absence of -CF₃ in this compound reduces its electrophilicity compared to the target benzaldehyde, limiting its utility in reactions requiring strong electron-withdrawing effects.
2-(Dimethylamino)ethyl Methacrylate
- Structure: Methacrylate backbone with a dimethylamino group.
- Reactivity: Lower reactivity in resin formulations than ethyl 4-(dimethylamino)benzoate. However, diphenyliodonium hexafluorophosphate (DPI) co-initiators enhance its degree of conversion by 25–30% in specific formulations .
- Comparison : The aldehyde group in the target compound offers distinct reactivity (e.g., nucleophilic additions, condensations) unavailable in methacrylates.
Trifluoromethyl-Containing Pesticides ()
Triflusulfuron Methyl Ester
- Structure : Methyl benzoate derivative with a trifluoromethyl group, triazine, and sulfonylurea moieties.
- Function : The -CF₃ group enhances metabolic stability and pesticidal activity.
- Divergence : Unlike the target benzaldehyde, this compound’s bioactivity relies on sulfonylurea and triazine groups, underscoring the role of functional group diversity in application-specific design .
Cyclobutene-dione Derivatives ()
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione
- Structure: Complex cyclobutene-dione scaffold with dimethylamino and trifluoromethyl groups.
- Applications : Used in natural products research, likely for chiral synthesis or enzyme inhibition.
- Comparison : The target benzaldehyde’s simplicity makes it more suitable as a synthetic intermediate, whereas this compound’s complexity targets niche medicinal chemistry applications .
Key Research Findings
Electronic Effects : The -CF₃ group in the target compound increases electrophilicity at the aldehyde position, facilitating reactions like nucleophilic aromatic substitution or Schiff base formation.
Steric and Electronic Trade-offs: Dimethylamino groups provide moderate electron donation without excessive steric hindrance, unlike bulkier diethylamino analogs .
Synergy with Initiators : Analogous to ’s findings on DPI, the target compound’s reactivity could be enhanced by photoinitiators in polymer chemistry.
Stability: The -CF₃ group improves thermal and oxidative stability compared to non-fluorinated benzaldehydes, a critical factor in pharmaceutical storage .
Biological Activity
2-(Dimethylamino)-4-(trifluoromethyl)benzaldehyde, a compound characterized by its dimethylamino and trifluoromethyl substituents, has garnered attention in various fields of research, particularly in medicinal chemistry. The unique electronic properties imparted by these groups enhance the compound's biological activity, making it a subject of interest for potential therapeutic applications.
- Chemical Formula : C9H8F3N
- Molecular Weight : 201.16 g/mol
- Structural Features :
- Dimethylamino Group : Increases electron density, enhancing reactivity.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
The biological activity of 2-(dimethylamino)-4-(trifluoromethyl)benzaldehyde can be attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the dimethylamino group may facilitate interactions with specific protein targets.
Inhibition of Prolyl Oligopeptidase (POP)
Recent studies have highlighted the potential of derivatives based on this compound as inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in several neurodegenerative diseases. For instance, a derivative exhibited an IC50 value ranging from 10.14 to 41.73 μM, indicating significant inhibitory potential against POP .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a study assessing various derivatives, those containing the dimethylamino moiety displayed enhanced antibacterial activity compared to their counterparts lacking this group. Minimum inhibitory concentrations (MICs) for effective derivatives ranged from 0.125 to 4.0 µg/mL against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assays using bEnd.3 cells demonstrated that varying concentrations of the compound did not exhibit significant toxicity at lower concentrations (1-5 μM), suggesting a favorable safety profile for further development .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| POP Inhibition | IC50 = 10.14 - 41.73 μM | |
| Antimicrobial Activity | MIC = 0.125 - 4.0 µg/mL | |
| Cytotoxicity | Low toxicity at concentrations ≤5 μM |
Structure-Activity Relationship (SAR)
The presence of both the dimethylamino and trifluoromethyl groups significantly influences the biological activity of the compound. Studies have shown that modifications to these substituents can lead to variations in potency against specific targets:
- Dimethylamino Group : Enhances binding affinity to enzymes and receptors.
- Trifluoromethyl Group : Contributes to increased lipophilicity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
